2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid
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Overview
Description
2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid is an organic compound belonging to the class of biphenyls and derivatives. It is characterized by the presence of a sulfinic acid group and a hydroxy group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid typically involves the reaction of benzenesulfinic acid with 2-hydroxybiphenyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as desulfinases, which catalyze the desulfurization of the compound. The active site of the enzyme interacts with the sulfinic acid group, leading to the formation of products such as 2-hydroxybiphenyl and sulfite .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybiphenyl: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Benzenesulfinic acid: Lacks the biphenyl structure, resulting in different chemical properties and reactivity.
2-Hydroxybenzenesulfinic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
2’-Hydroxy-1,1’-biphenyl-2-sulfinic acid is unique due to the presence of both a hydroxy group and a sulfinic acid group on a biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
77136-31-3 |
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Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)benzenesulfinic acid |
InChI |
InChI=1S/C12H10O3S/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16(14)15/h1-8,13H,(H,14,15) |
InChI Key |
HPKSNFTYZHYEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2S(=O)O)O |
Origin of Product |
United States |
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